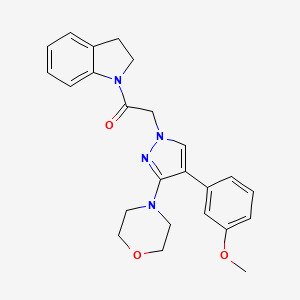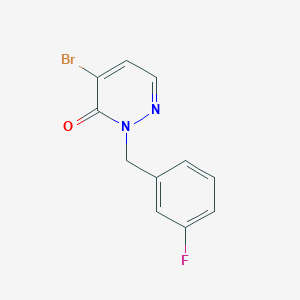
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, or 4-Bromo-2F-Pyridazinone, is a compound of interest in the field of synthetic organic chemistry due to its potential applications in many areas, including medicine and pharmaceuticals. It is a heterocyclic compound containing a pyridazinone ring, which is a five-membered ring with a nitrogen atom at the center, and a bromine atom attached to the ring. The compound is synthesized through a variety of methods, and can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds structurally related to 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one have been synthesized for structural analysis. For instance, [1-(4'-bromo-2'-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] complexes were prepared, showing the role of the cation in intermolecular interactions and crystal packing (X. Jing & S. Img, 2003).
Medical Imaging Applications
- Myocardial Perfusion Imaging : Analogs of pyridaben, which is structurally similar to 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, have been synthesized for potential use in myocardial perfusion imaging with PET, indicating its significance in cardiac health diagnostics (T. Mou et al., 2012).
Anticancer and Antiangiogenic Properties
- Anticancer and Antiangiogenic Activities : Derivatives of pyridazin-3(2H)-one have shown inhibitory effects on various cancer cell lines and potent antiangiogenic activity, suggesting their potential application in cancer treatment (V. T. Kamble et al., 2015).
Therapeutic Potential
- Potential Therapeutic Applications : Novel pyridazin-3(2H)-one derivatives, like (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, have been synthesized and evaluated for potential therapeutic use, including as COVID-19 treatments, showing the compound's relevance in medicinal chemistry (F. E. Kalai et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Pyridazinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showing that these compounds can be useful in industrial applications (F. E. Kalai et al., 2020).
Propiedades
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-4-5-14-15(11(10)16)7-8-2-1-3-9(13)6-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJCNKMAHAHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
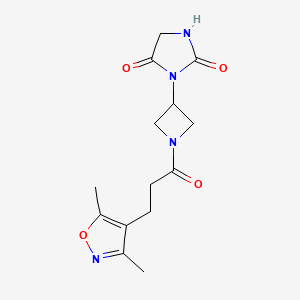

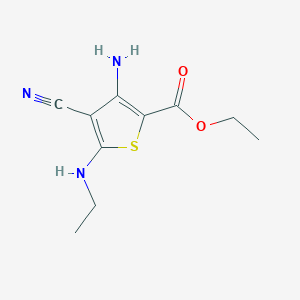
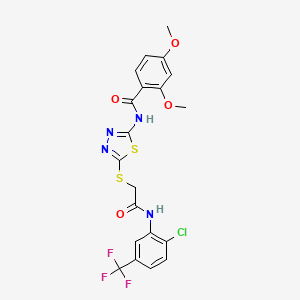
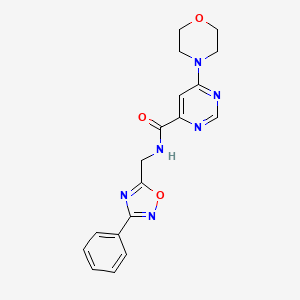
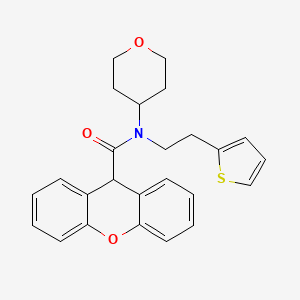
![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)
